Arcyriaflavin a
Overview
Description
Arcyriaflavin A is a natural product belonging to the indolocarbazole family, which is known for its diverse biological activities. It is derived from marine invertebrates and slime molds and has been studied extensively for its potential therapeutic applications .
Mechanism of Action
Target of Action
Arcyriaflavin A is a fungal metabolite that primarily targets Cyclin-Dependent Kinase 4 (CDK4) and Calcium/Calmodulin-Dependent Protein Kinase II Gamma (CaMKIIγ) . CDK4 is a key regulator of cell cycle progression, particularly the transition from the G1 phase to the S phase . CaMKIIγ is a multifunctional serine/threonine protein kinase that plays pivotal roles in various cellular processes .
Mode of Action
This compound acts as a competitive inhibitor of the ATP binding site of CDK4 . By binding to this site, it prevents the phosphorylation of target proteins that are necessary for cell cycle progression . This results in cell cycle arrest at the G1 phase .
Biochemical Pathways
This compound affects the cell cycle regulatory pathway. In proliferating cells, CDK4 binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . This compound inhibits this process by preventing the phosphorylation of target proteins .
Result of Action
This compound has been shown to induce apoptosis and inhibit proliferation of cells . For example, it significantly inhibited cell viability, proliferation, and angiogenesis of endometriotic cyst stromal cells (ECSCs) . It also induced apoptosis as shown in the Caspase-Glo® 3/7 assay and cell death detection ELISA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arcyriaflavin A can be synthesized through various synthetic routes. One common method involves the use of 2,2’-bisindole-3-acetic acid derivatives as intermediates . The synthesis typically involves the following steps:
Formation of 2,2’-bisindole-3-acetic acid derivatives: This is achieved by reacting indole-2-carboxaldehyde with (E)-2-aminocinnamic acid ethyl ester in the presence of acetic acid and toluene.
Cyclization and oxidation: The intermediate is then cyclized and oxidized to form the indolocarbazole core structure.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using recombinant Pseudomonas putida KT2440 . This method involves the optimization of key parameters to increase the yield of this compound in the cell-free supernatant .
Chemical Reactions Analysis
Arcyriaflavin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex indolocarbazole derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate and acetic anhydride.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogenating agents.
Major Products Formed:
Indolocarbazole derivatives: These derivatives have been studied for their biological activities and potential therapeutic applications.
Scientific Research Applications
Arcyriaflavin A has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex indolocarbazole derivatives.
Medicine: It has potential therapeutic applications in the treatment of endometriosis and glioblastoma
Industry: It is used in the development of new drugs targeting CDK4 and other protein kinases.
Comparison with Similar Compounds
Arcyriaflavin A is unique among indolocarbazole compounds due to its specific inhibition of CDK4 and CaMKII . Similar compounds include:
Staurosporine: A potent inhibitor of protein kinases, including CDK4.
Rebeccamycin: Another indolocarbazole derivative with anticancer properties.
K252a: An inhibitor of protein kinases with a structure similar to this compound.
These compounds share structural similarities but differ in their specific targets and biological activities, highlighting the uniqueness of this compound in its selective inhibition of CDK4 and CaMKII .
Properties
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416132 | |
Record name | arcyriaflavin a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-54-1 | |
Record name | arcyriaflavin a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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